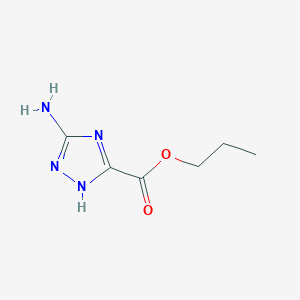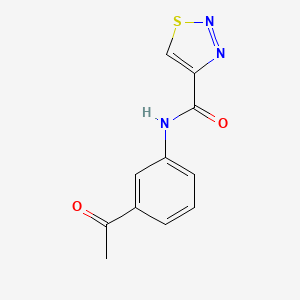
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are often preferred due to their efficiency and selectivity. For example, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can produce a wide variety of indazole derivatives in good to excellent yields .
化学反応の分析
Types of Reactions
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
科学的研究の応用
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1H-Indazole: Another tautomer of indazole with similar biological activities.
2H-1,2,3-Triazole: A related heterocyclic compound with diverse applications in medicinal chemistry.
Imidazole: A heterocyclic compound with a similar structure and wide range of biological activities.
Uniqueness
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is unique due to its specific functional groups and substitution pattern, which confer distinct biological activities and chemical reactivity
特性
CAS番号 |
919107-47-4 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-methoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-23-20(25-2)17-12-11-16(14-18(17)22-23)19(24)21-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,21,24) |
InChIキー |
RYOWJSBMGFZTCN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)

![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)


![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)


